molecular formula C14H23NO4 B14000875 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol CAS No. 1810-57-7

5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol

Cat. No.: B14000875
CAS No.: 1810-57-7
M. Wt: 269.34 g/mol
InChI Key: QLEXOQDDYBZCBI-UHFFFAOYSA-N
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Description

5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C14H23NO4 It is known for its unique structure, which includes a methoxyphenol core substituted with a diethoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with diethoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1810-57-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

5-[(2,2-diethoxyethylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C14H23NO4/c1-4-18-14(19-5-2)10-15-9-11-6-7-13(17-3)12(16)8-11/h6-8,14-16H,4-5,9-10H2,1-3H3

InChI Key

QLEXOQDDYBZCBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=CC(=C(C=C1)OC)O)OCC

Origin of Product

United States

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